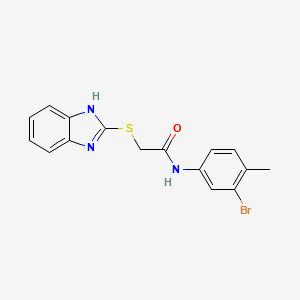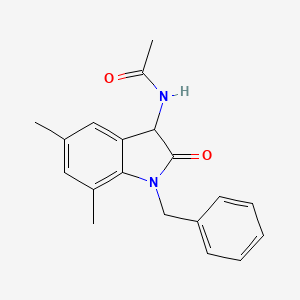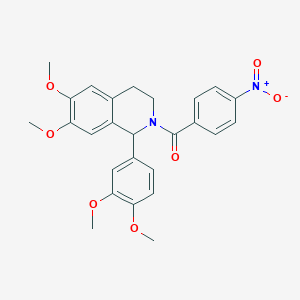
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-bromo-4-methylphenyl)acetamide
Vue d'ensemble
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-bromo-4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-bromo-4-methylphenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether derivative with 3-bromo-4-methylphenylacetyl chloride in the presence of a base to form the acetamide.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-bromo-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-bromo-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The thioether and acetamide groups may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-benzimidazol-2-ylthio)-N-phenylacetamide: Lacks the bromine and methyl groups.
2-(1H-benzimidazol-2-ylthio)-N-(4-methylphenyl)acetamide: Lacks the bromine group.
2-(1H-benzimidazol-2-ylthio)-N-(3-bromophenyl)acetamide: Lacks the methyl group.
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-bromo-4-methylphenyl)acetamide is unique due to the presence of both bromine and methyl groups, which may enhance its biological activity and specificity compared to similar compounds.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-bromo-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3OS/c1-10-6-7-11(8-12(10)17)18-15(21)9-22-16-19-13-4-2-3-5-14(13)20-16/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOCZJFICPQSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-chlorobenzyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B4168477.png)
![3-chloro-4-[2-(4-morpholinyl)-2-oxoethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4168485.png)
![ethyl 4-[({[4-ethyl-5-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4168493.png)

![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4168503.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)alaninamide](/img/structure/B4168521.png)
![N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4168526.png)
![N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4168534.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide](/img/structure/B4168536.png)
![methyl 7-acetyl-8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4168547.png)
![N-(2,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B4168559.png)
![2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B4168567.png)
![methyl 2-chloro-5-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4168574.png)
